3-(3-甲氧基苯甲酰基)喹啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

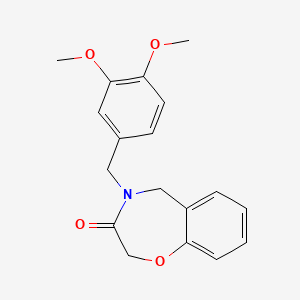

The compound "3-(3-methoxybenzoyl)quinolin-4(1H)-one" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The methoxy group attached to the benzoyl moiety may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives . Another approach involves a one-pot multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone, which can yield methoxybenzo[h]quinoline-3-carbonitrile analogs . Additionally, a one-pot cascade synthesis of quinazolin-4(3H)-ones can be achieved via nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols . These methods demonstrate the versatility and efficiency of synthesizing quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, X-ray data for certain methoxybenzo[h]quinoline derivatives have been reported, which helps in confirming the molecular structure . Theoretical studies, such as those using DFT hybrid methods, can also provide insights into the molecular structure and reactivity of quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions. Regioselective acylation has been reported for congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, which can lead to compounds with significant inhibitory activity on bacterial serine/threonine protein kinases . Furthermore, novel 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones have been synthesized and shown to possess psycho- and neurotropic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of methoxy groups can affect the compound's solubility, boiling point, and stability. The pharmacological evaluation of some 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones has shown significant analgesic and anti-inflammatory activities, indicating the importance of the methoxy group in biological activity . Additionally, the ADME/Tox profiling of methoxybenzo[h]quinoline-3-carbonitrile derivatives provides valuable information on their pharmacokinetic aspects .

科学研究应用

缓蚀剂

喹啉衍生物以其防腐性能而闻名,特别是针对金属腐蚀。它们表现出高电子密度,这使它们能够通过配位键与表面金属原子形成稳定的螯合络合物。这使得它们在保护金属免受腐蚀方面非常有效,这是维护各个行业金属结构完整性的一个关键方面 (Verma, Quraishi, & Ebenso, 2020).

生物医学研究

喹啉和喹唑啉生物碱一直是广泛研究的重点,因为它们具有重要的生物活性,包括抗肿瘤、抗疟疾、抗菌、抗真菌、抗寄生虫和抗炎特性。这些从天然来源分离或合成的化合物为开发新的治疗剂铺平了道路 (Shang et al., 2018).

抗癌剂

喹啉衍生物因其作为抗癌药物的潜力而受到研究。该领域的研究所重点是合成喹啉类苯并咪唑衍生物,这些衍生物因其广谱生物活性和较少的副作用而被认为是有前途的治疗剂。这些努力强调了正在寻找新的抗菌药物来对抗微生物耐药性 (Salahuddin et al., 2023).

光电材料

喹唑啉衍生物以其在光电材料中的应用而著称,突出了它们在设计新药和电子设备中的重要性。喹唑啉化合物的多功能性和结构多样性强调了它们在开发新的喹唑啉化合物作为抗癌药物方面的潜力,这仍然是一个很有前途的研究领域 (Ravez et al., 2015).

安全和危害

属性

IUPAC Name |

3-(3-methoxybenzoyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16(19)14-10-18-15-8-3-2-7-13(15)17(14)20/h2-10H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQRQWPDCDARFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CNC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)

![(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526671.png)

![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)

![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)

![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)

![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)